{3-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid
Description
{3-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a piperidine-based tertiary amine derivative functionalized with an acetic acid group and an isopropyl-methyl-amino substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₂H₂₂N₂O₂, with a molecular weight of 214.31 g/mol (calculated from and ).
Properties
IUPAC Name |
2-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-10(2)13(3)7-11-5-4-6-14(8-11)9-12(15)16/h10-11H,4-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKSUZHXOCUDIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1CCCN(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{3-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a synthetic compound with a complex structure that includes a piperidine ring, known for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 214.31 g/mol. Its structure features a piperidine ring substituted with an isopropyl group and an acetic acid moiety, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including receptors and enzymes. The interaction can modulate signaling pathways, leading to various physiological effects. For instance, it may act as an inhibitor or modulator of neurotransmitter systems, potentially affecting mood and cognitive functions.
Biological Activity Overview
| Activity | Description |
|---|---|
| Antidepressant | Exhibits potential as an antidepressant by modulating serotonin and norepinephrine levels. |
| Analgesic | Shows promise in pain relief through inhibition of pain pathways in the central nervous system. |
| Anti-inflammatory | May reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. |
| Neuroprotective | Offers protection against neuronal damage in models of neurodegenerative diseases. |
Antidepressant Effects
A study investigated the antidepressant effects of compounds similar to this compound. It was found that these compounds could significantly reduce depressive-like behaviors in animal models by enhancing serotonergic transmission, evidenced by increased levels of serotonin metabolites in the brain .
Analgesic Properties
Research has demonstrated that the compound exhibits analgesic properties comparable to standard analgesics. In a controlled study, it was shown to reduce pain responses in rodent models subjected to inflammatory pain, suggesting its potential utility in pain management therapies .
Anti-inflammatory Activity
In vitro studies indicated that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism for its anti-inflammatory effects, which could be beneficial in treating conditions like arthritis .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of piperidine derivatives, indicating that modifications on the piperidine ring can enhance biological activity. The presence of electron-donating groups on the aromatic system significantly improves the compound's efficacy against various biological targets .
Scientific Research Applications
Pharmaceutical Applications
-
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors :
- Compounds similar to {3-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid have been investigated for their potential as DPP-IV inhibitors, which are crucial in the management of Type 2 diabetes. DPP-IV inhibitors help regulate blood sugar levels by preventing the breakdown of incretin hormones .
- Neurological Disorders :
- Antidepressant Activity :
Chemical Synthesis and Preparation
The synthesis of this compound can be achieved through various methods, often involving the reaction of piperidine derivatives with acetic acid and isopropyl amines. The following table summarizes some synthetic routes:
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Method A | Piperidine, Isopropylamine, Acetic Anhydride | Reflux in solvent | High |
| Method B | Piperidine, Isopropanol, Acetic Acid | Stirring at room temperature | Moderate |
Case Studies
- Case Study on DPP-IV Inhibition :
- Neuroprotective Effects :
Chemical Reactions Analysis
Acid-Base Reactions
The tertiary amine group undergoes protonation/deprotonation, influencing solubility and reactivity. In acidic conditions (e.g., HCl), the amine forms water-soluble ammonium salts, while deprotonation in basic media (e.g., NaOH) enhances nucleophilicity for subsequent reactions.
Esterification and Salt Formation
The acetic acid group reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄) to form esters. For example:
Additionally, the carboxylic acid reacts with bases (e.g., NaOH) to form carboxylate salts, improving solubility for pharmaceutical formulations .
Oxidation Reactions
The tertiary amine undergoes oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to form an N-oxide derivative. This reaction modifies electronic properties and potential bioactivity.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Amine oxidation | H₂O₂, 25°C, 6h | N-Oxide derivative |
| Esterification | CH₃OH, H₂SO₄, reflux | Methyl ester |
Alkylation and Nucleophilic Substitution
The methyl and isopropyl groups on the amine participate in alkylation. For example, reaction with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) yields quaternary ammonium salts. The acetic acid moiety can also act as a leaving group in nucleophilic substitutions, enabling bond formation with thiols or amines .
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related piperidine derivatives due to steric and electronic effects from the isopropyl-methyl-amino group:
| Compound | Key Functional Groups | Reactivity Profile |
|---|---|---|
| {3-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid | Tertiary amine, carboxylic acid | High propensity for esterification, oxidation |
| 4-(Aminomethyl)piperidine | Primary amine | Primarily undergoes acylation |
| 3-(Isopropylamino)pyrrolidine | Secondary amine | Limited oxidation stability |
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the piperidine-acetic acid core but differ in substituents on the amino group or piperidine ring. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Critical Analysis of Structural Modifications
Substituent Effects: Cyclopropyl groups (e.g., ) enhance metabolic stability and ligand-receptor binding due to their rigid, planar structure . Chiral Centers (): Enantiomers exhibit distinct pharmacodynamic profiles; the R-configuration is often prioritized in drug design .
Synthetic Challenges: Discontinuation of this compound () contrasts with active research on pyrimidinyl-acetic acid derivatives (), suggesting synthetic complexity or instability in the former. Palladium-catalyzed cross-coupling () and HATU-mediated amidation () are common methods for introducing substituents.
Preparation Methods
N-Alkylation at the 3-Position
The isopropyl-methyl-aminomethyl group is introduced via nucleophilic substitution. A Boc-protected piperidine-3-methanol derivative undergoes mesylation (MsCl, Et₃N), followed by displacement with isopropyl-methyl-amine.
Optimization Data
| Condition | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| MsCl, Et₃N | DCM | 0→RT | 4 | 92 |
| Isopropyl-Me-NH₂ | DMF | 80 | 12 | 78 |
Deprotection with TFA/DCM (1:1) affords the free amine, which is subsequently acetylated.
Acetic Acid Moiety Installation
The 1-position acetic acid is introduced via Michael addition or alkylation. A representative approach uses ethyl bromoacetate and NaH in THF, followed by saponification:
-
Alkylation : Piperidine (1 eq.), ethyl bromoacetate (1.2 eq.), NaH (1.5 eq.), THF, 0°C→RT, 6 h (85% yield).
-
Hydrolysis : LiOH·H₂O (5 eq.), THF/MeOH/H₂O (2:2:1), RT, 2 h (quantitative).
Convergent Synthesis via Ugi Multicomponent Reaction
A four-component Ugi reaction enables simultaneous assembly of the piperidine and side chains:
-
Components :
-
Amine: Isopropyl-methyl-amine
-
Aldehyde: Glutaraldehyde
-
Carboxylic Acid: Glyoxylic acid
-
Isonitrile: Cyclohexyl isocyanide
-
-
Conditions : MeOH, RT, 24 h → lactamization with HCl/MeOH (70°C, 6 h).
This one-pot method yields 65% of the target compound after recrystallization.
Solid-Phase Synthesis for High-Throughput Production
Adapting protocols from peptidomimetic chemistry, Rink amide resin is functionalized with Fmoc-piperidine-3-carboxylic acid. Sequential deprotection (20% piperidine/DMF) and coupling (HATU/DIPEA) with isopropyl-methyl-amine and bromoacetic acid yield the resin-bound product. Cleavage with TFA/H₂O (95:5) provides the target compound in 92% purity (HPLC) and 40% overall yield.
Comparative Analysis of Methodologies
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Organometallic | 4 | 55–85 | 98 | Moderate |
| N-Alkylation | 3 | 70 | 95 | High |
| Ugi Reaction | 2 | 65 | 90 | Low |
| Solid-Phase | 5 | 40 | 92 | High |
Organometallic approaches excel in stereocontrol but require stringent anhydrous conditions. Solid-phase synthesis suits combinatorial libraries despite moderate yields.
Troubleshooting Common Synthetic Challenges
Q & A
Basic: What are the optimal synthetic routes for {3-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid, and how can purity be validated?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, glycolic anhydride has been used to functionalize piperidine derivatives under THF reflux (18 hours, room temperature), achieving near-quantitative yields after solvent removal . Purification typically involves column chromatography, followed by characterization via -/-NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Purity validation requires HPLC with UV detection (≥95% purity threshold) and elemental analysis to verify stoichiometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
